5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and used in the study of neurotransmitter systems.
5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles: Studied for their potential use in the synthesis of azo dyes and other industrial applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O5/c1-5-33-19-12-9-17(10-13-19)21-16-22-20-7-6-8-24(31-3)26(20)34-27(29(22)28-21)18-11-14-23(30-2)25(15-18)32-4/h6-15,22,27H,5,16H2,1-4H3 |
InChI Key |
WDYTUKUDRYHNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.